molecular formula C8H7ClN2O2S2 B6273399 ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate CAS No. 74598-22-4

ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate

Cat. No. B6273399
CAS RN: 74598-22-4
M. Wt: 262.7
InChI Key:
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Description

Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate, or ETCTS, is a small molecule that has been gaining attention for its potential applications in a variety of scientific research and laboratory experiments. This molecule has been studied for its ability to act as a biocatalyst, as an inhibitor of enzymes, and as a potential drug candidate.

Scientific Research Applications

ETCTS has been studied for its potential applications in a variety of scientific research areas. It has been studied as a biocatalyst for the synthesis of various compounds, such as amino acids, peptides, and other organic compounds. It has also been studied as an inhibitor of enzymes, such as cytochrome P450, and as a potential drug candidate.

Mechanism of Action

The mechanism of action of ETCTS is not fully understood. However, it is believed that the molecule binds to specific protein targets, such as cytochrome P450, and inhibits their activity. It is also believed that the molecule has a general effect on the enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETCTS have not been extensively studied. However, it is believed that the molecule may have an inhibitory effect on certain enzymes involved in the metabolism of drugs and other compounds. It is also believed that the molecule may have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The main advantage of using ETCTS in laboratory experiments is its ability to act as a biocatalyst, an inhibitor of enzymes, and a potential drug candidate. However, there are some limitations to using ETCTS in laboratory experiments. For example, the synthesis of ETCTS requires the use of hazardous chemicals, such as hydrochloric acid and ethyl acetate, and the molecule is not very stable in solution. Additionally, the effects of ETCTS on the biochemical and physiological processes of cells have not been extensively studied.

Future Directions

There are several potential future directions for the study of ETCTS. One potential future direction is to further investigate the mechanism of action of the molecule and its potential effects on biochemical and physiological processes. Another potential future direction is to investigate the potential applications of ETCTS as a drug candidate. Additionally, further research could be conducted to explore the potential for ETCTS to act as a biocatalyst for the synthesis of various compounds. Finally, further research could be conducted to explore the potential for ETCTS to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.

Synthesis Methods

ETCTS can be synthesized using a three-step procedure. The first step is the condensation of 3-chloro-4-cyano-1,2-thiazol-5-yl sulfanilic acid with ethyl acetate to form the corresponding ethyl ester. The second step is the reaction of the ethyl ester with sodium hydroxide to form the sodium salt of the ethyl ester. The third and final step is the reaction of the sodium salt with hydrochloric acid to form the desired ETCTS.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate involves the reaction of ethyl 2-bromoacetate with 3-chloro-4-cyano-1,2-thiazole-5-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl 2-bromoacetate", "3-chloro-4-cyano-1,2-thiazole-5-thiol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with a base (e.g. potassium carbonate) in an aprotic solvent (e.g. DMF) to form the corresponding ethyl acetate enolate.", "Step 2: 3-chloro-4-cyano-1,2-thiazole-5-thiol is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is quenched with water and extracted with an organic solvent (e.g. ethyl acetate).", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.", "Step 5: The crude product is purified by column chromatography to obtain the desired product, ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate." ] }

CAS RN

74598-22-4

Product Name

ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate

Molecular Formula

C8H7ClN2O2S2

Molecular Weight

262.7

Purity

95

Origin of Product

United States

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